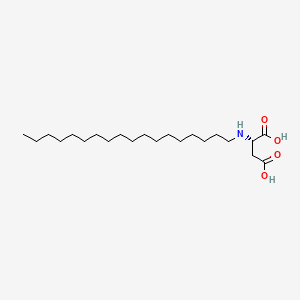

N-Octadecyl-L-aspartic acid

Description

Properties

CAS No. |

70021-38-4 |

|---|---|

Molecular Formula |

C22H43NO4 |

Molecular Weight |

385.6 g/mol |

IUPAC Name |

(2S)-2-(octadecylamino)butanedioic acid |

InChI |

InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22(26)27)19-21(24)25/h20,23H,2-19H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 |

InChI Key |

WAFABZJWXBXYNL-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Octadecyl L Aspartic Acid

Synthesis of L-Aspartic Acid Precursors for N-Substitution

The effective synthesis of N-substituted L-aspartic acid derivatives often begins with the preparation of suitable precursors where the amino group is available for substitution while other reactive sites are protected. A common strategy involves the esterification of the carboxylic acid groups of L-aspartic acid. For instance, L-aspartic acid 1-methyl ester (l-Asp-OMe) serves as a key precursor for N-substitution reactions. researchgate.net

Another approach to creating precursors for specific N-substitutions involves a multi-step process of protection, acylation, and deprotection. For example, in the synthesis of N-acetyl-L-aspartic acid, L-aspartic acid is first protected through a salification process with hydrogen bromide before undergoing acetylation with acetic anhydride. hangta.group This highlights the necessity of protecting certain functional groups to direct the substitution to the nitrogen atom. The choice of solvent is also critical; solvents like dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran, and dioxane are often employed in these initial protection steps. hangta.group

N-Acylation and Amidation Reactions for Octadecyl Chain Introduction

The introduction of the long C18 alkyl chain to the L-aspartic acid backbone is a critical step in forming N-Octadecyl-L-aspartic acid. This is typically achieved through N-acylation or amidation reactions.

A well-documented method involves the reaction of a primary amine, such as octadecylamine (B50001), with a dialkyl ester of maleic acid. google.com For example, dimethyl maleate (B1232345) can be reacted with octadecylamine in a solvent like tertiary butanol. The reaction proceeds to a high degree of completion over several hours at room temperature. google.com Similarly, diethyl maleate reacts with octadecylamine to form diethyl N-octadecyl aspartate. google.com The reaction rate is influenced by temperature, with higher temperatures accelerating the formation of the N-substituted product. google.com

The table below, derived from experimental data, illustrates the effect of temperature and reaction time on the completion of the reaction between diethyl maleate and octadecylamine. google.com

| Temperature | 1 Hour (%) | 1.5 Hours (%) | 3 Hours (%) |

|---|---|---|---|

| 20°C | 42.5 | 51.5 | 63.5 |

| 35°C | 62.5 | 70.0 | 80.5 |

| 50°C | 75.0 | 81.0 | 88.0 |

Enzymatic methods also present a viable "green" alternative for N-acylation. Aminoacylases, for instance, can catalyze the acylation of amino acids using fatty acids as the acyl donor in an aqueous medium. While not specific to octadecyl chains, studies have shown that the length of the fatty acid chain influences the conversion yield, suggesting the potential for enzymatic synthesis of this compound. nih.gov

Polymerization Strategies for this compound Derivatives and Co-polymers

Polymeric forms of this compound are of significant interest for creating functional biomaterials. The synthesis typically involves a multi-step process starting with the polymerization of L-aspartic acid itself.

The primary route to creating poly(aspartic acid) derivatives is through a poly(succinimide) (PSI) intermediate. wikipedia.orgrsc.orgresearchgate.net PSI is synthesized via the acid-catalyzed thermal polycondensation of L-aspartic acid. wikipedia.orgrsc.orgresearchgate.netepa.gov In this process, L-aspartic acid is heated, often in the presence of a catalyst like phosphoric acid, at temperatures ranging from 170°C to over 200°C. wikipedia.orgrsc.org This reaction results in the formation of the polyimide polysuccinimide through the elimination of water. wikipedia.org The use of an acid catalyst is crucial as it helps to suppress thermal decomposition and promotes the formation of higher molecular weight polymers. wikipedia.org The resulting PSI is a water-insoluble polymer that serves as a versatile precursor for further modifications. wikipedia.orgnih.gov

| Starting Material | Catalyst/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| L-aspartic acid | 85% Phosphoric acid / Sulfolane | 170°C, 7 hours, N₂ atmosphere | Polysuccinimide (PSI) | rsc.org |

| L-aspartic acid | Phosphoric acid | 180-200°C, ≥ 1 hour | Polysuccinimide (PSI) | wikipedia.org |

| L-aspartic acid | Phosphoric acid / Mesitylene and Sulfolane | >160°C | High molecular weight PSI | epa.gov |

The key to incorporating the octadecyl chain into the polymer is the nucleophilic ring-opening reaction of the succinimide (B58015) units in the PSI backbone. hangta.groupresearchgate.net This reaction, known as aminolysis, readily occurs when PSI is treated with a primary amine, such as octadecylamine (ODA). rsc.orgresearchgate.net The amine attacks the carbonyl group in the succinimide ring, leading to the formation of a polyaspartamide with the octadecyl group attached as a side chain. hangta.grouprsc.org

This strategy is highly versatile, as the degree of substitution can be controlled, and other amines can be introduced sequentially to create multifunctional copolymers. For example, after reacting PSI with a specific amount of ODA, ethanolamine (B43304) can be added to react with the remaining succinimide units, resulting in a copolymer known as poly(2-hydroxyethyl aspartamide) grafted with octadecyl chains (PHEA-g-C18). rsc.org This method allows for the creation of amphiphilic polymers with tunable properties. researchgate.netnih.gov

This compound derivatives can be further diversified through copolymerization with other monomeric units. This approach allows for the synthesis of polymers with a wide range of properties. For instance, L-aspartic acid has been copolymerized with L-phenylalanine to create poly(ester amide)s (PEAs) that possess pendant carboxylic acid groups, which are useful for further functionalization. researchgate.net

Another strategy involves the copolymerization of L-leucine with β-benzyl-L-aspartate, which can subsequently be modified to introduce different functionalities. utwente.nl Furthermore, amide-functionalized di-ester monomers derived from L-aspartic acid can be polymerized using a solvent-free melt polycondensation method to yield high molecular weight polyesters. researchgate.net These can be copolymerized with specifically designed monomers, such as a PEGylated L-aspartic monomer, to create amphiphilic and thermo-responsive block copolymers. researchgate.net

Functionalization of this compound Polymers with Auxiliary Groups (e.g., PEG, Dopamine)

To enhance their functionality for specific applications, polymers containing this compound can be further modified with auxiliary groups.

Polyethylene Glycol (PEG) Functionalization: PEGylation is a common strategy to improve the biocompatibility and solubility of polymers. Amphiphilic copolymers have been created by designing and incorporating a PEGylated L-aspartic acid monomer into the polymerization process, resulting in thermo-responsive polyesters. researchgate.net In other work, methoxy (B1213986) PEG amine has been grafted onto a polyaspartamide backbone already containing octadecyl chains to form amphiphilic copolymers that self-assemble into micelles in aqueous solutions. researchgate.net

Dopamine (B1211576) Functionalization: Dopamine is another valuable functional group, particularly for applications requiring cell targeting or adhesive properties. researchgate.netresearchgate.netgoogle.com Researchers have successfully synthesized polyaspartamide-based nanoparticles by functionalizing the polymer backbone with both octadecylamine and dopamine. researchgate.netrsc.org In this synthesis, the succinimide rings of the PSI intermediate are opened sequentially by octadecylamine and then dopamine hydrochloride, resulting in a polymer that self-assembles into nanoparticles with dopamine exposed on the surface. rsc.org This surface chemistry allows for targeted interactions, for example, with cells that have overexpressed dopamine receptors. researchgate.netrsc.org

Stereochemical Control in this compound Synthesis and Polymerization

The synthesis of this compound and its polymers with well-defined stereochemistry is paramount for their application in fields where specific chiral recognition or ordered supramolecular structures are required. The inherent chirality of the starting material, L-aspartic acid, must be preserved throughout the synthetic and polymerization processes. wikipedia.orglibretexts.org

A common route to synthesizing polymers containing N-octadecyl-L-aspartamide units involves the initial acid-catalyzed polycondensation of L-aspartic acid to form polysuccinimide (PSI). nih.govmdpi.com This intermediate is then subjected to a ring-opening reaction with octadecylamine. nih.gov The stereochemistry of the original L-aspartic acid can be largely retained in the polymer backbone through this method. mdpi.comkpi.ua

The reaction conditions for the aminolysis of polysuccinimide are crucial for controlling the final polymer structure. For instance, the reaction of PSI with octadecylamine is often carried out in a good solvent for both reactants, such as dimethylformamide (DMF), at elevated temperatures (e.g., 70°C) for an extended period (e.g., 24 hours) to ensure uniform grafting of the octadecyl chains onto the polymer backbone. nih.gov

Subsequent derivatization can introduce other functionalities. For example, after the initial grafting with octadecylamine, remaining succinimide rings can be reacted with other amines, such as 2-ethanolamine, to introduce hydroxyl groups. nih.gov This sequential addition allows for the synthesis of multifunctional copolymers with controlled composition. nih.govmdpi.com

Another approach involves the synthesis of (S)-4-alkoxycarbonyl-2-azetidinones as monomers derived from L-aspartic acid. kpi.ua Polymerization of these β-lactam monomers, often initiated by a base like sodium pyrrolidone in solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (B109758) (DCM), can yield high molecular weight poly(α-n-alkyl-L-aspartate)s. kpi.ua This method offers a pathway to polymers with a regular chain structure, with particular attention paid to preventing side reactions that could lead to a loss of stereochemical purity. kpi.ua

The choice of polymerization method and conditions directly impacts the properties of the resulting polymer. For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been utilized for the controlled synthesis of methacrylate (B99206) polymers containing chiral amino acid moieties. researchgate.net This technique allows for the production of polymers with controlled molecular weights and narrow polydispersity indices. researchgate.net

Circularly polarized light (CPL) has also been explored as a method to induce and modulate chirality in polymers. mdpi.com While not a direct synthesis method for this compound itself, this technique highlights an advanced strategy for controlling the chirality of polymeric systems, potentially applicable to polymers derived from chiral monomers like this compound. mdpi.com

Table 1: Synthetic Parameters for Polyaspartamide Derivatives

| Starting Material | Intermediate | Reagents | Reaction Conditions | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| L-aspartic acid | Polysuccinimide (PSI) | Octadecylamine, 2-ethanolamine | 70°C for 24h (octadecylamine), 40°C for 12h (2-ethanolamine) in DMF | Poly(2-hydroxyethyl aspartamide)-g-C18 (PHEA-g-C18) | nih.gov |

| L-aspartic acid | Polysuccinimide (PSI) | Octadecylamine, Menthyl anthranilate, 2-ethanolamine | Sequential nucleophilic substitution | Poly(2-hydroxyethyl aspartamide) substituted with octadecyl chains and menthyl anthranilate (C18-M-PHEA) | mdpi.com |

| L-aspartic acid | (S)-4-alkoxycarbonyl-2-azetidinones | Sodium pyrrolidone | Room temperature in DMSO or DCM | Poly(α-n-alkyl-L-aspartate)s | kpi.ua |

The stereochemical configuration of the monomer unit is fundamental to the secondary structure of the resulting polymers. For example, poly(α-n-alkyl-L-aspartate)s have been shown to adopt helical conformations. kpi.ua The long octadecyl side chains can also crystallize, leading to complex hierarchical structures influenced by both the main chain conformation and the side-chain packing. kpi.ua

Supramolecular Chemistry and Self Assembly of N Octadecyl L Aspartic Acid Systems

Fundamental Principles of Amphiphilic Self-Assembly in N-Octadecyl-L-Aspartic Acid Derivatives

The self-assembly of this compound and its derivatives in aqueous solutions is primarily driven by the hydrophobic effect. The long, nonpolar octadecyl chains are expelled from the water, clustering together to minimize their contact with the aqueous environment. Concurrently, the hydrophilic L-aspartic acid headgroups remain exposed to the water, leading to the spontaneous formation of organized aggregates. acs.orgnih.gov This process is a delicate balance of several non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and electrostatic forces. researchgate.net

The geometry of the resulting self-assembled structures is largely dictated by the balance between the hydrophobic and hydrophilic portions of the molecule. mdpi.com This balance can be quantified by the critical packing parameter, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. Different molecular geometries favor the formation of distinct supramolecular structures, such as spherical micelles, cylindrical or rod-like micelles, and bilayer vesicles. mdpi.com

Characterization of Self-Assembled Morphologies (e.g., Micelles, Vesicles, Fibrous Structures, Nanosheets)

A variety of morphologies have been observed for self-assembling systems based on this compound and its derivatives. These structures can be characterized using a range of techniques, including transmission electron microscopy (TEM) for direct visualization, and dynamic light scattering (DLS) to determine the size of the aggregates in solution.

In studies of poly(aspartic acid) grafted with octadecyl chains, a clear transition in morphology was observed as the degree of substitution with the hydrophobic chains increased. At low grafting densities, spherical micelles were the predominant structure. As the proportion of the hydrophobic octadecyl chains increased, the morphology transitioned to rod-like structures, then to vesicles, and finally to lamellar-like structures at the highest grafting densities. mdpi.comnih.gov This demonstrates the critical role of the hydrophilic-lipophilic balance in determining the final supramolecular architecture. mdpi.com

| Degree of Octadecyl Substitution (mol%) | Predominant Morphology |

| 4.5 | Spherical Micelles |

| 9.1 | Spherical Micelles |

| 19.0 | Rod-like Structures |

| 25.7 | Vesicles |

| 37.6 | Lamellar-like Structures |

Influence of Octadecyl Chain Length and Grafting Density on Supramolecular Architecture

The length of the hydrophobic alkyl chain and the density at which it is grafted onto a polymer backbone are critical parameters that allow for the precise tuning of the supramolecular architecture. The octadecyl (C18) chain, being long and highly hydrophobic, provides a strong driving force for self-assembly.

Increasing the grafting density of the octadecyl chains on a poly(aspartic acid) backbone leads to a decrease in the hydrophilic mass fraction of the copolymer. This shift in the hydrophilic-lipophilic balance is directly responsible for the observed morphological transitions from spherical micelles to vesicles and lamellae. mdpi.com With a higher density of hydrophobic chains, the core of the self-assembled structure becomes more crowded, forcing a change in curvature and leading to the formation of more complex architectures like vesicles. mdpi.comnih.gov

Role of Aspartic Acid Residues in Intermolecular Interactions and Assembly Stability

Furthermore, the aspartic acid residues possess ionizable carboxylic acid groups, which can be protonated or deprotonated depending on the pH of the surrounding medium. This introduces the possibility of electrostatic interactions, both attractive and repulsive, which can influence the packing of the molecules and the morphology of the assemblies. researchgate.net At pH values where the carboxyl groups are deprotonated, electrostatic repulsion between the negatively charged headgroups can occur, affecting the curvature of the aggregate surface and potentially leading to changes in morphology.

Directed Self-Assembly and Templating Mechanisms

While the spontaneous self-assembly of this compound derivatives leads to a variety of structures, directing this assembly to form specific, pre-determined architectures is a key goal in supramolecular chemistry. This can be achieved through various strategies, including the use of templates or external fields.

One approach to directed self-assembly involves the use of a template molecule to guide the organization of the amphiphiles. For instance, a dumbbell-shaped template molecule with a hydrophobic core has been used to guide the self-assembly of peptide amphiphiles into nanofibers of a specific length. nih.gov A similar strategy could be envisioned for this compound, where a template could interact with either the hydrophobic tails or the hydrophilic headgroups to direct the formation of a desired supramolecular structure.

Another strategy for directed self-assembly involves using patterned surfaces. By creating surfaces with alternating hydrophobic and hydrophilic regions, it is possible to control the adsorption and organization of amphiphilic molecules, leading to the formation of ordered nanostructures. researchgate.net

Surface Adsorption and Monolayer Formation of this compound Derivatives

At the air-water interface, this compound and its derivatives can form monomolecular films, known as Langmuir monolayers. In these monolayers, the molecules orient themselves with their hydrophobic octadecyl tails pointing towards the air and their hydrophilic aspartic acid headgroups in contact with the water subphase. mdpi.com

The properties of these monolayers can be studied using a Langmuir trough, which allows for the compression of the film while measuring the surface pressure. The resulting surface pressure-area isotherm provides valuable information about the packing and phase behavior of the molecules in the monolayer. biolinscientific.com These organized monolayers can then be transferred onto solid substrates using the Langmuir-Blodgett technique to create well-defined, ordered thin films. mdpi.com

Stimuli-Responsive Self-Assembly of this compound Based Systems

A particularly interesting aspect of self-assembling systems based on this compound is their potential for stimuli-responsive behavior. The presence of the ionizable carboxylic acid groups in the aspartic acid headgroup makes these systems sensitive to changes in pH. aps.org

At low pH, the carboxylic acid groups are protonated and neutral, while at higher pH, they become deprotonated and negatively charged. This change in charge can significantly alter the electrostatic interactions between the headgroups, leading to a change in the morphology or even the disassembly of the self-assembled structures. aps.org For example, in a study of a partially propyl-esterified poly(L-aspartic acid), a transition from precipitates at low pH to spherical micelles and then to toroidal nanostructures was observed as the pH was increased. nih.gov This pH-responsiveness opens up possibilities for the use of these systems in applications such as controlled drug delivery, where a change in pH could trigger the release of an encapsulated substance.

Temperature is another stimulus that can influence the self-assembly of these systems. Changes in temperature can affect the hydrophobic interactions and the solubility of the amphiphiles, potentially leading to transitions between different morphologies. nih.gov

| Stimulus | Effect on this compound Systems |

| pH | Alters the ionization state of the aspartic acid headgroup, affecting electrostatic interactions and potentially causing morphological transitions or disassembly. aps.orgnih.gov |

| Temperature | Modulates the strength of hydrophobic interactions and solubility, which can influence the size and shape of the self-assembled structures. nih.gov |

Applications of N Octadecyl L Aspartic Acid in Advanced Materials and Nanotechnology Research

Development of Polymeric Nanocarriers and Micellar Systems based on N-Octadecyl-L-Aspartic Acid

The amphiphilic nature of this compound and its polymeric derivatives, such as poly(aspartic acid) grafted with octadecyl chains, is fundamental to their use in forming polymeric nanocarriers and micellar systems. These self-assembled structures are extensively studied for their potential in various biological and industrial applications nih.govresearchgate.net. In aqueous solutions, these polymers can spontaneously organize into core-shell structures, where the hydrophobic octadecyl chains form a core capable of encapsulating lipophilic substances, while the hydrophilic poly(aspartic acid) backbone forms a protective outer shell, ensuring colloidal stability nih.gov.

The morphology of these self-assemblies can be precisely controlled by varying the degree of substitution (DS) of the octadecyl chains onto the poly(aspartic acid) backbone. Research has shown that as the DS increases, a morphological transition occurs, from spherical micelles to rod-like structures, vesicles, and eventually lamellar-like assemblies nih.govresearchgate.net. This ability to tune the nanostructure is critical for tailoring the nanocarriers for specific research purposes.

Design Principles for Encapsulation and Controlled Release in Research Contexts

The design of nanocarriers from this compound-based polymers for encapsulation and controlled release hinges on several key principles. The hydrophobic core formed by the octadecyl chains serves as a reservoir for poorly water-soluble molecules. The efficiency of encapsulation is largely dependent on the compatibility between the cargo and the core-forming block, as well as the volume of the hydrophobic core.

Controlled release of the encapsulated agent is a critical function investigated in research contexts. The release mechanisms can be engineered to respond to specific stimuli present in a target environment, such as changes in pH. Poly(aspartic acid)-based hydrogels, for example, exhibit pH-sensitive swelling behavior. At lower pH, the carboxylic acid groups are protonated, leading to a more compact structure, while at higher pH, deprotonation leads to electrostatic repulsion and swelling, which can facilitate the release of an encapsulated molecule. This polyelectrolyte effect is a key principle in designing systems for triggered release.

Different mathematical models are employed to understand the release kinetics from these polymeric systems. The release mechanism can range from Fickian diffusion, where release is governed by a concentration gradient, to non-Fickian transport, which can involve polymer swelling and erosion. The specific mechanism is often identified by fitting experimental release data to models like the Korsmeyer-Peppas equation, where the release exponent 'n' provides insight into the transport phenomena.

Investigations into Nano-assemblies for Targeted Delivery Mechanisms (e.g., cellular uptake studies)

A significant area of research focuses on the interaction of these nano-assemblies with biological systems, particularly their uptake by cells. The physical properties of the nanocarriers, such as size, shape, and surface chemistry, play a crucial role in determining the efficiency and pathway of cellular internalization.

Studies on poly(aspartic acid) grafted with octadecyl chains have revealed that the morphology of the nano-assembly significantly influences cellular uptake. For instance, it has been demonstrated that lamellar-like self-assemblies can lead to a 1.3-fold increase in cellular uptake compared to spherical self-assemblies, and a 3.6-fold increase compared to vesicles nih.govresearchgate.net. This suggests that by tuning the polymer's hydrophilic-lipophilic balance, the resulting nanostructure can be optimized for enhanced cell penetration nih.govresearchgate.net.

Further functionalization of these nano-assemblies, for example by attaching cell-penetrating peptides like the Trans-Activator of Transcription (TAT) peptide, can further enhance cellular uptake nih.gov. These investigations are crucial for developing more effective targeted delivery systems for research applications, aiming to understand and control the fate of nanomaterials within a cellular environment.

Table 1: Influence of Octadecyl Degree of Substitution (DS) on Nanostructure Morphology and Cellular Uptake

This compound as Components in Hydrogel and Scaffold Research

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively studied for applications in tissue engineering and controlled release. Poly(aspartic acid) (PASP) is a particularly attractive polymer for hydrogel formation due to its biocompatibility and biodegradability. The incorporation of this compound or the grafting of octadecyl chains onto a PASP backbone introduces hydrophobic domains into the hydrogel network.

These hydrophobic moieties can act as physical crosslinking points, enhancing the mechanical stability of the hydrogel. Furthermore, they create hydrophobic pockets within the hydrogel matrix, which are ideal for the loading and sustained release of hydrophobic therapeutic agents. The synthesis of such amphiphilic hydrogels often involves the facile modification of a precursor polymer, poly(succinimide) (PSI), which can be reacted with primary amines like octadecylamine (B50001).

Research into PASP-based hydrogels has demonstrated their responsiveness to environmental stimuli like pH. This property stems from the ionization of the carboxylic acid groups along the polymer backbone. The introduction of the octadecyl groups adds another layer of complexity, influencing the swelling behavior and the interaction of the hydrogel with encapsulated molecules. Self-healing hydrogels based on functionalized poly(aspartic acid) have also been developed, utilizing dynamic chemical bonds to enable the material to repair itself after damage, which is a significant area of investigation for tissue repairing applications nih.gov.

Functionalized Nanoparticles and Hybrid Materials utilizing this compound

The unique chemical structure of this compound, with its reactive carboxylic acid groups and its amphiphilic character, makes it an excellent candidate for the surface functionalization of nanoparticles and the creation of advanced hybrid materials.

Metal Nanoparticle Stabilization and Surface Modification

Metal and metal oxide nanoparticles, such as iron oxide nanoparticles (IONPs), have promising applications in biomedical imaging and diagnostics. However, their tendency to agglomerate in aqueous and physiological solutions limits their utility. Surface modification with stabilizing agents is therefore essential.

L-aspartic acid has been successfully used as a surface-modifying agent to stabilize IONPs. Its carboxylic acid groups can chelate with the metal ions on the nanoparticle surface, while the amino group and the second carboxylic acid provide hydrophilicity and sites for further conjugation nih.gov. This coating not only ensures the dispersion of the nanoparticles in aqueous environments but also improves their biocompatibility nih.gov.

Utilizing this compound for this purpose would result in a stabilized nanoparticle with an amphiphilic shell. The aspartic acid portion would anchor to the nanoparticle surface, while the hydrophobic octadecyl tail would extend outwards. This can be used to create nanoparticles that can interact with both aqueous and non-aqueous phases or to encapsulate hydrophobic molecules within the surface coating itself. Research has shown that aspartic acid-stabilized IONPs exhibit good colloidal stability and superparamagnetic features suitable for biomedical research nih.gov.

Table 2: Properties of Aspartic Acid-Stabilized Iron Oxide Nanoparticles (A-IONPs)

Integration into Composite Materials for Enhanced Performance

The integration of this compound-based polymers into composite materials is an emerging area of research. The goal is to combine the unique properties of the polymer with other materials to create composites with enhanced performance characteristics. For example, the development of hybrid conducting materials has been explored by creating an interpenetrating network of a poly(aspartic acid) hydrogel and conducting polymer particles like PEDOT mdpi.com.

The amphiphilic nature of polymers derived from this compound makes them excellent compatibilizers in polymer blends and composites containing both hydrophilic and hydrophobic components. They can improve the interfacial adhesion between different phases, leading to materials with improved mechanical strength and stability. Furthermore, the synthesis of novel polyester-amides using L-aspartic acid as a monomer demonstrates the potential to create new classes of biodegradable polymers with tailored thermal and mechanical properties for various material science applications iiserpune.ac.in.

This compound in Biosensing and Chemosensing Research

The development of highly sensitive and selective sensors is a critical area of research. This compound offers a promising platform for the fabrication of novel biosensors and chemosensors due to its ability to form stable, ordered monolayers at air-water interfaces. These monolayers can be transferred to solid substrates to create Langmuir-Blodgett (LB) films, which serve as the sensing element.

The principle behind the sensing capability of this compound lies in the functional groups of its hydrophilic head. The two carboxylic acid groups and the amino group of the L-aspartic acid moiety can act as recognition sites for a variety of analytes, including metal ions, organic molecules, and biomolecules. The interaction between the analyte and the headgroup can induce a measurable change in the physical or chemical properties of the LB film, such as its surface potential, capacitance, or mass.

For instance, the chelation of metal ions by the carboxyl groups can be detected electrochemically. When the LB film is deposited onto an electrode, the binding of metal ions alters the charge distribution at the electrode-film interface, leading to a change in the electrical signal. This principle can be harnessed to develop sensitive electrochemical sensors for heavy metal detection in environmental or biological samples.

Furthermore, the organized structure of the LB film can be tailored to create specific binding pockets for target molecules. By controlling the packing density and orientation of the this compound molecules, it is possible to create surfaces with high specificity. The long octadecyl chains play a crucial role in stabilizing these organized structures through van der Waals interactions.

While direct experimental studies on this compound-based biosensors are emerging, research on similar amphiphilic amino acid derivatives has demonstrated the feasibility of this approach. These studies provide a strong foundation for the future development of this compound-based sensing platforms.

| Potential Analyte | Sensing Principle | Transduction Method | Potential Application |

| Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | Chelation by carboxyl groups | Electrochemical (e.g., Potentiometry, Voltammetry) | Environmental monitoring, food safety |

| pH | Protonation/deprotonation of amino and carboxyl groups | Potentiometric or Optical | Biomedical diagnostics, process control |

| Biomolecules (e.g., proteins, DNA) | Electrostatic interactions, hydrogen bonding | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR) | Clinical diagnostics, proteomics |

| Organic Pollutants | Hydrophobic interactions with octadecyl chains | Optical (e.g., Fluorescence) | Water quality analysis |

Environmental Applications (e.g., adsorption, remediation studies)

The unique chemical properties of this compound also make it a promising candidate for environmental remediation applications, particularly for the removal of heavy metals and organic pollutants from contaminated water.

The L-aspartic acid headgroup is an effective chelating agent for various metal ions. The two carboxyl groups can form stable coordinate bonds with divalent and trivalent metal ions, effectively sequestering them from aqueous solutions. This property is analogous to the well-known chelating agent ethylenediaminetetraacetic acid (EDTA). Research on similar long-chain chelating agents has shown high extraction efficiencies for a range of heavy metals.

The amphiphilic nature of this compound allows it to act as a surfactant, which can be beneficial for the remediation of sites contaminated with both heavy metals and organic pollutants. The hydrophobic octadecyl tails can interact with nonpolar organic molecules, such as polycyclic aromatic hydrocarbons (PAHs) or chlorinated solvents, facilitating their solubilization and subsequent removal.

In practice, this compound could be deployed in several ways. It could be used as a collector in froth flotation processes for the separation of metal ions from industrial wastewater. Alternatively, it could be immobilized on a solid support material, such as silica (B1680970) gel or a polymer resin, to create a highly effective adsorbent for packed-bed filtration systems. The self-assembly of this molecule into vesicles or micelles could also be exploited to encapsulate and transport pollutants.

Studies on analogous compounds provide insight into the potential effectiveness of this compound in environmental remediation. For example, the adsorption capacities of various amino acid-functionalized materials for heavy metals have been reported to be significant.

| Pollutant | Removal Mechanism | Potential Remediation Technique | Reported Efficiency of Analogous Systems |

| Lead (Pb²⁺) | Chelation | Adsorption, Solvent Extraction | Up to 99% removal |

| Cadmium (Cd²⁺) | Chelation | Adsorption, Froth Flotation | High adsorption capacities observed |

| Copper (Cu²⁺) | Chelation | Adsorption, Membrane Filtration | Significant removal from industrial effluents |

| Organic Dyes | Adsorption via hydrophobic and electrostatic interactions | Adsorption | Effective decolorization of wastewater |

| Phenolic Compounds | Solubilization in micelles | Surfactant-enhanced remediation | Enhanced removal from contaminated soil and water |

Interactions of N Octadecyl L Aspartic Acid with Biological Systems in Research Models

Studies on Membrane Dynamics and Peptide-Membrane Interactions Mediated by N-Octadecyl-L-Aspartic Acid

This compound, as an amphiphilic molecule, is anticipated to have significant interactions with lipid bilayers, a foundational component of cell membranes. The introduction of its long C18 saturated hydrocarbon tail into a system with a lipid membrane can induce structural transitions and alter membrane properties. researchgate.net Molecular dynamics simulations of similar systems, such as octadecanoic acid/octadecylamine (B50001) bilayers, have shown that peptides can integrate into the membrane, leading to specific interactions that improve vesicle survival and stability. nih.gov The octadecyl tail of this compound would likely insert into the hydrophobic core of a lipid bilayer, while the charged L-aspartic acid headgroup would interact with the polar headgroups of the phospholipids (B1166683) at the membrane surface. soton.ac.uk

The presence of such molecules can influence the area per lipid, a key characteristic of the bilayer. Studies on other membrane-active peptides have shown that the affinity of amino acid side chains for the bilayer core can significantly impact this parameter. ed.ac.uk The aspartic acid residue, being anionic, would have a low affinity for the bilayer core, anchoring the N-octadecyl chain while the tail disrupts the lipid packing. ed.ac.uk This interaction can lead to membrane thinning, reorganization of lipid molecules, and the formation of transient defects or pores, which are crucial mechanisms in various biological processes like viral translocation and the action of antimicrobial peptides. researchgate.netsoton.ac.uk The precise nature of these interactions is critical for understanding how this compound and similar lipoamino acids could be used to modulate membrane-dependent cellular functions.

Biochemical Roles and Metabolic Pathway Investigations in Cell Cultures

N-acyl amino acids (NAAAs), the family to which this compound belongs, are endogenous signaling molecules involved in numerous physiological processes. mdpi.comresearchgate.net While the specific metabolic pathways for this compound have not been detailed extensively, the general routes for NAAA biosynthesis and degradation are understood. Biosynthesis can occur through the direct condensation of an acyl-CoA (in this case, octadecanoyl-CoA) with the amino acid L-aspartic acid. mdpi.com

The degradation of NAAAs is primarily catalyzed by fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and the amino acid. mdpi.comresearchgate.net Therefore, in cell culture studies, this compound would likely be metabolized back into its constituent parts: octadecanoic acid (stearic acid) and L-aspartic acid.

L-aspartic acid is a non-essential amino acid that serves as a precursor for the biosynthesis of several other essential amino acids, including lysine, threonine, methionine, and isoleucine. nih.govresearchgate.netnih.gov Introducing this compound into a cell culture medium could, upon its hydrolysis, influence these amino acid biosynthesis pathways. The regulation of these pathways is complex, involving feedback inhibition by the end-product amino acids. researchgate.netnih.gov An increase in the intracellular pool of aspartate could potentially alter the flux through these critical metabolic routes.

| Metabolic Pathway Component | Description | Potential Influence of this compound |

| Biosynthesis | Condensation of a fatty acid (or its CoA derivative) with an amino acid. mdpi.com | Precursors (Octadecanoyl-CoA and L-aspartic acid) are linked via an amide bond. |

| Degradation | Primarily hydrolysis by Fatty Acid Amide Hydrolase (FAAH). mdpi.comresearchgate.net | Releases octadecanoic acid and L-aspartic acid into the cell. |

| Amino Acid Metabolism | L-aspartic acid is a precursor for lysine, threonine, methionine, and isoleucine biosynthesis. nih.govresearchgate.net | Increased intracellular L-aspartic acid levels could modulate these pathways. |

This compound Derivatives as Peptidomimetics and Protein Analogs

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov The unique structure of this compound, featuring a lipid tail attached to an amino acid, makes it and its derivatives interesting candidates for developing novel peptidomimetics.

The design of peptidomimetics often involves modifying the peptide backbone to overcome the limitations of natural peptides, such as susceptibility to proteolytic degradation. nih.gov N-alkylation, such as the attachment of an octadecyl group to the nitrogen of L-aspartic acid, is a strategy to create more stable analogs. mdpi.com The synthesis of such derivatives can be achieved using solid-phase synthesis, a powerful technique that allows for the rapid generation of molecule libraries. nih.govescholarship.org

The synthesis process would typically involve:

Attaching a protected L-aspartic acid to a solid support resin.

Deprotecting the amino group.

Introducing the octadecyl group via a reaction with an activated form of octadecanoic acid (e.g., octadecanoyl chloride) or through reductive amination.

Cleaving the final product from the resin and purifying it.

This modular approach allows for the incorporation of the this compound moiety into larger peptide sequences, creating complex peptidomimetics with tailored properties. mdpi.com These structures can mimic secondary structures of proteins, such as α-helices or β-turns, which are often involved in protein-protein interactions. nih.gov

The biological activity of a peptidomimetic is highly dependent on its three-dimensional conformation. The long, flexible octadecyl chain introduces significant conformational possibilities, while the L-aspartic acid residue provides a point for specific interactions. Techniques such as molecular dynamics simulations, circular dichroism, and NMR spectroscopy are used to analyze the conformational ensembles of these molecules. nih.govresearchgate.net

Computational methods like the Peptide Conformation Distribution (PCD) plot and Peptidomimetic Analysis (PMA) map have been developed to quantitatively evaluate the similarity of a mimetic's conformation to a target peptide motif. nih.gov These tools analyze the spatial positioning of side-chain functional groups, which is crucial for mimicking the "hot spots" of protein-protein interactions. nih.gov By incorporating this compound into a peptide sequence, researchers can create amphiphilic structures that may self-assemble or adopt specific conformations upon interacting with biological membranes, potentially mimicking the function of membrane-associated proteins or peptides. mdpi.com

Modulation of Cellular Processes by this compound in In Vitro Studies

The components of this compound can modulate various cellular processes. N-terminal acetylation of proteins is a widespread post-translational modification that affects protein stability and function. np-mrd.org While this compound is an N-acyl derivative rather than N-acetyl, its introduction into cells could influence the pool of substrates available for enzymes involved in protein modification. Lysine acetylation, for example, is a dynamic process that integrates the cell's metabolic state with transcriptional output and cell-fate decisions. nih.govresearchgate.net

In vitro studies using N-methyl-D-aspartate (NMDA), a derivative of aspartic acid, have shown that activation of NMDA receptors can modulate neuronal activity and neurotransmitter metabolism. nih.govpolyu.edu.hk While this compound is structurally different, the release of L-aspartic acid upon its metabolic breakdown could potentially interact with pathways involving glutamate (B1630785) and aspartate receptors, thereby influencing cellular signaling. The fatty acid component, octadecanoic acid, can also impact cellular functions, including membrane fluidity and signaling pathways related to lipid metabolism. The combined effect of these two components could lead to changes in cell growth, proliferation, and protein synthesis, though specific studies on this compound are needed to confirm these possibilities.

Interactions with Inorganic Biomineralization Processes

Biomineralization is the process by which living organisms produce inorganic minerals, often involving a matrix of organic macromolecules like proteins. researchgate.net Acidic amino acids, particularly aspartic acid and glutamic acid, are highly abundant in the proteins that control the nucleation and growth of minerals such as hydroxyapatite (B223615) and calcium carbonate. nih.govnih.govwhiterose.ac.uk

The negatively charged carboxylate side chain of aspartic acid is crucial for interacting with calcium ions (Ca²⁺), which are essential for the precipitation of these minerals. nih.gov When dissolved in solution, molecules containing aspartic acid can inhibit crystal growth by binding to the surface of nascent mineral nuclei. nih.govwhiterose.ac.uk Research on the effects of free amino acids and peptides on aragonite (a form of calcium carbonate) precipitation has shown that aspartic acid and tetra-aspartic acid inhibit mineral formation. whiterose.ac.uk

The N-octadecyl group adds a hydrophobic dimension to the molecule. In the context of biomineralization, this could lead to self-assembly of this compound at the mineral-solution interface, forming an organic layer that modulates crystal growth. The aspartic acid headgroups would face the crystal surface, interacting with calcium ions, while the hydrophobic tails could create a barrier, influencing the morphology and polymorphic outcome of the mineral. researchgate.net Studies have shown that the stereochemistry of amino acids and their ability to form organized structures, like β-pleated sheets, can strongly influence their interaction with crystal surfaces. researchgate.net

| Factor | Role in Biomineralization | Potential Effect of this compound |

| Aspartic Acid Residue | The negatively charged carboxyl group binds Ca²⁺ ions. nih.gov | Inhibits nucleation and growth of minerals like hydroxyapatite and calcium carbonate. nih.govwhiterose.ac.uk |

| Organic Matrix | Controls the kinetics and thermodynamics of mineral deposition. researchgate.net | The molecule can act as a simplified model for acidic proteins involved in biomineralization. |

| Hydrophobic Tail | Influences molecular self-assembly. | May form an organized layer at the crystal surface, modifying crystal morphology. |

Computational and Theoretical Investigations of N Octadecyl L Aspartic Acid Structures and Interactions

Molecular Dynamics Simulations of N-Octadecyl-L-Aspartic Acid Self-Assembly and Conformation

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics of individual molecules and the process of their aggregation into larger structures.

For this compound, MD simulations are crucial for elucidating the mechanisms of its self-assembly in aqueous environments. These simulations can track the spontaneous aggregation of monomers, driven by the hydrophobic effect of the octadecyl tails and the hydrophilic interactions of the L-aspartic acid headgroups. Researchers can observe the formation of various supramolecular structures, such as micelles, nanofibers, vesicles, or lamellar sheets, and analyze the stability and morphology of these assemblies. mdpi.com

Studies on similar amphiphilic molecules, such as poly(aspartic acid) grafted with octadecyl chains, have demonstrated that computational simulations can predict morphological transitions based on molecular structure and concentration. researchgate.net For instance, as the density of hydrophobic chains increases, the self-assembled structures can shift from spherical micelles to rod-like or vesicular forms. mdpi.com MD simulations allow for the examination of key parameters like the radius of gyration, solvent accessible surface area, and intermolecular hydrogen bonding, which dictate the final structure. scirp.org This computational insight is essential for designing molecules that will assemble into a desired morphology for a specific application. nih.gov

Table 1: Driving Forces in the Self-Assembly of this compound Investigated by MD Simulations

| Driving Force | Description | Role in Self-Assembly |

|---|---|---|

| Hydrophobic Interactions | The tendency of the nonpolar octadecyl tails to aggregate and minimize contact with water. | Primary driver for the formation of the core of self-assembled structures. |

| Hydrogen Bonding | Interactions between the carboxylic acid and amide groups of the L-aspartic acid headgroups, and between headgroups and water. | Stabilizes the shell of the assemblies and dictates the packing and orientation of headgroups. |

| Electrostatic Interactions | Repulsive or attractive forces between the charged carboxylate groups of the aspartic acid headgroups (pH-dependent). | Influences the curvature and spacing of the self-assembled structures. |

| Van der Waals Forces | Weak, short-range attractive forces between all atoms, particularly significant in the packing of the alkyl chains. | Contributes to the cohesive energy and stability of the hydrophobic core. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can compute various molecular properties, including orbital energies, electron density distribution, and molecular electrostatic potential. These properties are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics. mdpi.com

For this compound, quantum calculations would primarily focus on the L-aspartic acid headgroup, as this is the site of most chemical reactivity and intermolecular interactions like hydrogen bonding. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Furthermore, these calculations can map the electrostatic potential onto the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other molecules, ions, or surfaces. The long, saturated octadecyl tail is less complex electronically but its conformational flexibility can be studied to understand its packing behavior.

Table 2: Representative Properties from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates potential for oxidation and sites of nucleophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates potential for reduction and sites of electrophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals the location of chemical bonds and lone pairs. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Maps charge distribution, identifying positive and negative regions crucial for intermolecular interactions. |

Modeling of Intermolecular Interactions and Binding Mechanisms

Understanding the specific intermolecular interactions is key to controlling the structure and function of materials derived from this compound. Computational modeling allows for a detailed and quantitative analysis of the non-covalent forces that govern how these molecules bind to each other and to other substances. mdpi.com

Both MD simulations and quantum chemical calculations are employed to study these interactions. MD simulations can model the collective effect of thousands of interactions simultaneously, revealing how they cooperate to drive self-assembly or bind a ligand. nih.gov Quantum mechanics can be used to calculate the precise energy of a specific interaction, such as the strength of a hydrogen bond between two aspartic acid headgroups or the van der Waals attraction between two alkyl chains. For example, DFT calculations can be used to optimize the geometry of a dimer of this compound molecules and compute the binding energy, decomposing it into contributions from electrostatic, induction, and dispersion forces.

This detailed understanding of binding mechanisms is critical. For instance, if this compound is used to create a nanocarrier for drug delivery, modeling can predict how a drug molecule would bind within the hydrophobic core or to the hydrophilic shell, and what the binding affinity would be. escholarship.org

Table 3: Modeling Approaches for Key Intermolecular Interactions

| Interaction Type | Primary Modeling Method | Information Gained |

|---|---|---|

| Hydrogen Bonds | Quantum Mechanics (QM), Molecular Dynamics (MD) | Bond energy, optimal geometry, lifetime, and network formation. |

| Hydrophobic Interactions | Molecular Dynamics (MD) with explicit solvent | Thermodynamic driving force, aggregation dynamics, and core packing. |

| Electrostatic Interactions | QM, MD (using particle mesh Ewald or similar) | Interaction energies, influence of pH, and role in structural organization. |

| Van der Waals Interactions | QM, MD (using Lennard-Jones potential) | Contribution to binding energy, packing efficiency of alkyl chains. |

Predictive Simulations for Material Design and Functional Optimization

A major goal of computational chemistry is to move from explaining observations to predicting the properties of new, unsynthesized molecules and materials. Predictive simulations leverage the models and understanding developed in more fundamental studies to design molecules with optimized functions.

In the context of this compound, simulations can be used to predict how chemical modifications would alter its self-assembly behavior. For example, one could computationally screen a series of related molecules where the length of the alkyl chain is varied (e.g., from C12 to C22) or where the L-aspartic acid headgroup is replaced with L-glutamic acid. The simulations would predict the resulting changes in the morphology and stability of the self-assembled nanostructures. Research on analogous systems like poly(aspartic acid) substituted with octadecyl chains has shown that varying the degree of substitution leads to predictable transitions from spherical to rod-like and then to vesicular and lamellar structures. mdpi.com This predictive capability saves significant time and resources by allowing researchers to focus experimental efforts on the most promising candidates for a given application, be it in drug delivery, tissue engineering, or nanotechnology.

Development of Force Fields and Computational Models for this compound Systems

The accuracy of classical MD simulations is entirely dependent on the quality of the force field used. j-octa.com A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. j-octa.com It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov

While general-purpose force fields like AMBER, CHARMM, and GROMOS exist, they may not have accurate parameters for a specific molecule like this compound. nih.gov Therefore, a critical step in computational investigation is the development or validation of a specific force field. This process typically involves using high-level quantum chemical calculations to determine the properties of the molecule, such as bond lengths, angles, and rotational energy barriers. nih.gov These quantum data are then used as targets for fitting the parameters of the classical force field equation. The force field is further validated by testing its ability to reproduce known experimental properties, such as density or heat of vaporization for a related liquid, or crystal structures. nih.gov A well-parameterized force field is essential for conducting reliable and predictive simulations of the self-assembly and interaction of this compound. bohrium.com

Table 4: Components of a Typical Class I Force Field

| Term | Functional Form (Example) | Description |

|---|---|---|

| Bond Stretching | $E = k_b(r - r_0)^2$ | Energy associated with stretching or compressing a bond from its equilibrium length ($r_0$). |

| Angle Bending | $E = k_{\theta}(\theta - \theta_0)^2$ | Energy required to bend the angle between three bonded atoms from its equilibrium value ($\theta_0$). |

| Torsional (Dihedral) | $E = \sum_n V_n[1 + \cos(n\phi - \gamma_n)]$ | Energy associated with rotation around a central bond, describing conformational preferences. |

| Van der Waals | $E = 4\epsilon[(\frac{\sigma}{r})^{12} - (\frac{\sigma}{r})^6]$ (Lennard-Jones) | Describes short-range repulsion and long-range attraction between non-bonded atoms. |

| Electrostatic | $E = \frac{q_i q_j}{4\pi\epsilon_0 r_{ij}}$ (Coulomb's Law) | Describes the interaction between atomic partial charges ($q_i, q_j$). |

Conclusion and Future Research Directions

Current Achievements and Challenges in N-Octadecyl-L-Aspartic Acid Research

Research into this compound has led to significant advancements in understanding its fundamental properties and potential applications. As a member of the N-acyl amino acid family, it is recognized for its biocompatibility and biodegradability, making it an attractive alternative to conventional surfactants. A key achievement is the establishment of its amphiphilic nature, with a long C18 hydrocarbon chain providing hydrophobicity and the L-aspartic acid headgroup conferring hydrophilicity. This dual character is the basis for its self-assembly into various nanostructures.

However, significant challenges remain. A primary hurdle is the limited number of studies focusing specifically on the N-octadecyl derivative compared to its shorter-chain counterparts or other N-acyl amino acids. This specificity is crucial as the length of the alkyl chain significantly influences the physicochemical properties of the molecule, including its critical micelle concentration (CMC), Krafft temperature, and self-assembly behavior. Consequently, much of the current understanding is extrapolated from related compounds, necessitating more dedicated research on the C18 analogue. Furthermore, achieving high purity and yield in synthesis, while adhering to green chemistry principles, continues to be a challenge that researchers are actively working to address.

Emerging Synthetic Strategies and Advanced Derivatization Approaches

Traditional synthesis of N-acyl amino acids often involves the Schotten-Baumann reaction, which utilizes acyl chlorides and can generate significant waste. Emerging strategies are increasingly focused on greener and more efficient methods. Enzymatic synthesis, employing lipases, is a promising alternative that offers high selectivity and milder reaction conditions, reducing the environmental impact. Chemo-enzymatic methods, which combine the advantages of both chemical and enzymatic routes, are also being explored to optimize yield and purity.

Advanced derivatization of this compound opens up possibilities for fine-tuning its properties and creating novel functionalities. The two carboxylic acid groups on the aspartic acid headgroup provide reactive sites for further modification. For instance, esterification or amidation of these groups can alter the molecule's hydrophilicity, charge, and self-assembly characteristics. Derivatization can also be employed to attach specific functional moieties, such as targeting ligands for drug delivery applications or polymerizable groups for the creation of novel biomaterials. The development of efficient and selective derivatization techniques is a key area of ongoing research.

Below is a table summarizing various synthetic and derivatization approaches for N-acyl amino acids, which are applicable to this compound.

| Strategy | Description | Advantages | Challenges |

| Chemical Synthesis | |||

| Schotten-Baumann Reaction | Acylation of the amino acid with an acyl chloride in an alkaline aqueous solution. | Well-established, relatively high yield. | Use of hazardous reagents, generation of waste. |

| Direct Amidation | Direct condensation of a fatty acid and an amino acid at high temperatures. | Simpler reagents than acyl chlorides. | High temperatures can lead to side reactions and racemization. |

| Enzymatic Synthesis | |||

| Lipase-catalyzed Acylation | Use of lipases to catalyze the acylation of the amino acid. | High selectivity, mild reaction conditions, environmentally friendly. | Lower yields compared to some chemical methods, enzyme cost and stability. |

| Derivatization | |||

| Esterification/Amidation | Modification of the carboxylic acid groups on the aspartic acid headgroup. | Allows for fine-tuning of physicochemical properties. | Requires selective protection and deprotection steps. |

| Conjugation | Attachment of functional molecules (e.g., polymers, targeting ligands) to the headgroup. | Creates multifunctional molecules for specific applications. | Can be synthetically complex, purification of the final product. |

Novel Supramolecular Architectures and Their Potential for Advanced Materials

The self-assembly of this compound in aqueous solutions is a key area of research with significant potential for the development of advanced materials. The interplay of hydrogen bonding between the aspartic acid headgroups and hydrophobic interactions between the long octadecyl chains drives the formation of various supramolecular structures. Research on N-acyl-L-aspartic acids with alkyl chains ranging from C12 to C18 has shown that these molecules can form gel-like aggregates. The morphology of these aggregates can be controlled by factors such as pH and temperature, leading to the formation of structures like vesicles and helical fibers.

The ability to form hydrogels is particularly noteworthy. These three-dimensional networks of self-assembled nanofibers can entrap large amounts of water, making them suitable for a range of biomedical applications. The chirality of the L-aspartic acid headgroup can also induce the formation of chiral supramolecular structures, which could have applications in chiral separations and catalysis. The long octadecyl chain is expected to enhance the stability of these self-assembled structures compared to shorter-chain analogues.

Future research in this area will likely focus on gaining a more detailed understanding of the self-assembly process and developing methods to precisely control the morphology and properties of the resulting supramolecular architectures. This could involve the use of co-assembling molecules, external stimuli (e.g., light, temperature), and advanced characterization techniques to probe the structure and dynamics of these systems.

Interdisciplinary Research Opportunities in this compound Science

The unique properties of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Materials Science: The self-assembly of this compound into hydrogels and other nanostructures offers a platform for the development of novel biomaterials. Collaborations between chemists and materials scientists could lead to the design of materials with tailored mechanical, rheological, and biological properties for applications in tissue engineering and regenerative medicine.

Nanotechnology: The formation of well-defined nanostructures, such as vesicles and fibers, makes this compound a promising building block for nanotechnology. Interdisciplinary research involving nanoscientists and engineers could explore its use in the fabrication of nanoscale devices, sensors, and drug delivery systems.

Biotechnology: The biocompatibility and biodegradability of this compound make it an attractive molecule for various biotechnological applications. Collaborations with biotechnologists could focus on its use as a surfactant for protein stabilization, a component of cell culture media, or a carrier for the delivery of bioactive molecules.

Cosmetic Science: Amino acid-based surfactants are already used in the cosmetics industry due to their mildness and moisturizing properties. Research at the interface of chemistry and cosmetic science could lead to the development of new cosmetic formulations with enhanced performance and sustainability.

Outlook for Translational Research in Select Non-Clinical Domains

Beyond fundamental research, this compound holds significant promise for translational applications in several non-clinical domains.

Advanced Cosmetics: The mild and biodegradable nature of this compound makes it an excellent candidate for use in high-performance cosmetic and personal care products. cymitquimica.com Its emulsifying and foaming properties, combined with its potential to form stable, skin-friendly formulations, could be leveraged in products such as facial cleansers, shampoos, and lotions.

Biomaterials for Tissue Engineering: The ability of this compound to form biocompatible hydrogels opens up avenues for its use as a scaffold material in tissue engineering. These hydrogels could provide a supportive environment for cell growth and tissue regeneration.

Drug Delivery Systems: The self-assembling properties of this compound can be exploited to create nanocarriers, such as micelles and vesicles, for the encapsulation and targeted delivery of therapeutic agents. The biodegradable nature of these carriers would minimize potential toxicity.

Environmental Applications: As a biodegradable surfactant, this compound could find use in environmentally friendly cleaning products and as a dispersing agent in agricultural formulations. Its ability to be sourced from renewable raw materials further enhances its green credentials.

The continued exploration of this versatile molecule is expected to unlock a wide range of innovative technologies and products in the coming years.

Q & A

Q. What are the primary synthetic routes for N-Octadecyl-L-aspartic acid, and how do they differ in efficiency and enantioselectivity?

this compound is typically synthesized via reductive amination or biocatalytic hydroamination. Chemical methods often use alkylation agents like octadecyl halides with L-aspartic acid under basic conditions, but these may require multi-step purification. Biocatalytic approaches (e.g., engineered enzymes) offer higher enantioselectivity and milder reaction conditions, though enzyme stability and substrate specificity must be optimized . Comparative studies should evaluate yield, purity (via HPLC or NMR), and environmental impact (E-factor analysis).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm alkyl chain integration (δ 0.8–1.5 ppm for CH/CH groups) and aspartic acid backbone.

- FTIR : Peaks at ~1700 cm (carboxylic C=O) and ~3300 cm (N-H stretch).

- HPLC-MS : Reverse-phase C18 columns with ESI-MS to verify molecular weight (theoretical m/z: ~413.6 for [M+H]). Cross-validation with X-ray crystallography (if crystalline) or ion mobility spectrometry enhances reliability .

Q. How does the amphiphilic structure of this compound influence its self-assembly in aqueous solutions?

The C18 alkyl chain confers hydrophobicity, enabling micelle or vesicle formation above the critical micelle concentration (CMC). Techniques like dynamic light scattering (DLS) and cryo-TEM can characterize aggregate size and morphology. pH-dependent behavior (e.g., carboxylate deprotonation at pH > 4.5) alters surface charge, affecting colloidal stability .

Q. What are the established applications of this compound in drug delivery systems?

Its amphiphilicity supports encapsulation of hydrophobic drugs (e.g., chemotherapeutics). Studies use dialysis or solvent evaporation to prepare nanoparticles, with drug-loading efficiency quantified via UV-Vis spectroscopy. In vitro release profiles (e.g., PBS buffer at 37°C) should correlate with aggregate stability under physiological conditions .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Standardize reaction parameters (temperature, solvent purity, stoichiometry) and employ quality control checks:

- TLC : Monitor reaction progress.

- Elemental analysis : Verify C/H/N ratios.

- Chiral HPLC : Ensure enantiomeric purity >98%. Statistical tools (e.g., ANOVA) identify significant variability sources .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported CMC values for this compound?

Discrepancies may arise from solvent purity, temperature, or method sensitivity (e.g., fluorescence vs. surface tension). Replicate measurements using multiple techniques (pyrene fluorescence, conductometry) under controlled conditions. Meta-analyses of published data should account for ionic strength and counterion effects .

Q. How can computational modeling predict the interaction of this compound with lipid bilayers?

Molecular dynamics (MD) simulations with force fields like CHARMM or Martini model alkyl chain insertion, aspartic acid headgroup orientation, and bilayer perturbation. Validate predictions via neutron reflectometry or AFM-based force spectroscopy. Focus on parameters like insertion depth and hydrogen bonding with phospholipids .

Q. What advanced techniques quantify the enzymatic degradation kinetics of this compound derivatives?

Use immobilized enzymes (e.g., lipases or proteases) in flow reactors coupled with real-time monitoring (LC-MS/MS). Michaelis-Menten kinetics analysis (k, K) identifies rate-limiting steps. Compare degradation products with synthetic standards to confirm cleavage sites .

Q. How do structural modifications (e.g., alkyl chain length) affect the cytotoxicity of this compound-based carriers?

Synthesize analogs (C16, C18, C20) and assess cytotoxicity via MTT assays in cell lines (e.g., HEK293 or HepG2). Correlate results with log P values (octanol-water partitioning) and membrane fluidity measurements (fluorescence anisotropy). Longer chains may enhance uptake but risk lysosomal disruption .

Q. What mechanistic insights explain the pH-dependent solubility of this compound in biorelevant media?

Conduct potentiometric titration to determine pK values of carboxylic and amine groups. Solubility studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids, paired with PXRD to detect polymorphic shifts. Ion-pairing with bile salts (e.g., sodium taurocholate) may enhance solubility in the intestines .

Methodological Considerations

- Contradiction Management : When conflicting data arise (e.g., ion clustering energies vs. solubility trends), prioritize peer-reviewed studies with transparent protocols and error margins.

- Experimental Design : Align with frameworks like the NRC’s Science and Engineering Practices (e.g., iterative hypothesis testing, model validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.